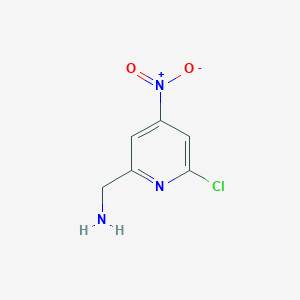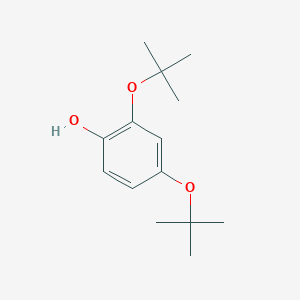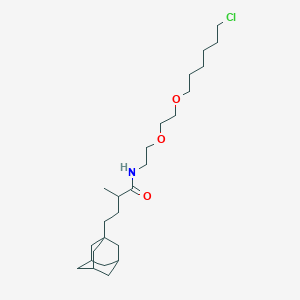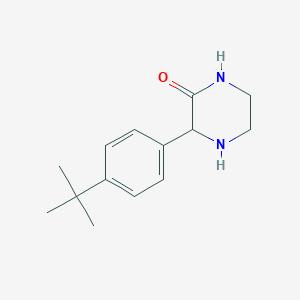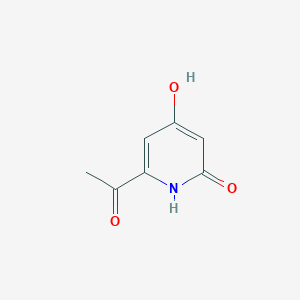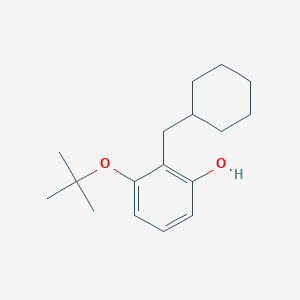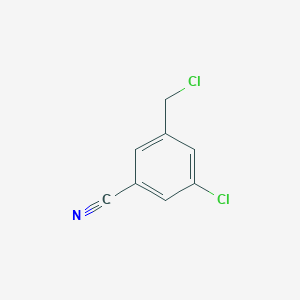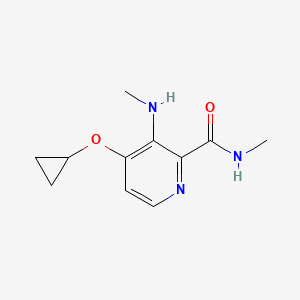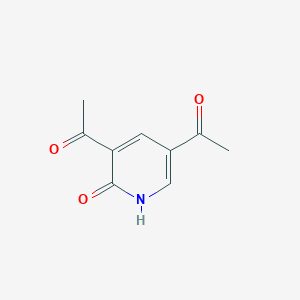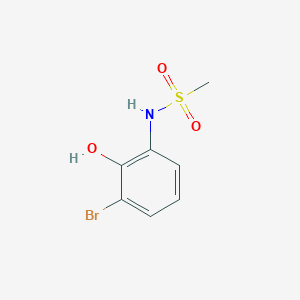
N-(3-Bromo-2-hydroxyphenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Bromo-2-hydroxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C7H8BrNO3S and a molecular weight of 266.114 g/mol . This compound is part of the sulfonamide family, which has been widely used in various fields due to its unique chemical properties.
Méthodes De Préparation
The synthesis of N-(3-Bromo-2-hydroxyphenyl)methanesulfonamide typically involves the amidation reaction. This process includes the reaction of 3-bromo-2-hydroxybenzoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
N-(3-Bromo-2-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes, while reduction reactions can convert it to an alcohol.
Coupling Reactions: This compound can participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(3-Bromo-2-hydroxyphenyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it useful in the development of new antibiotics.
Industry: It is used in the production of various chemical products, including dyes and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(3-Bromo-2-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biological processes, leading to the compound’s antibacterial and anticancer effects .
Comparaison Avec Des Composés Similaires
N-(3-Bromo-2-hydroxyphenyl)methanesulfonamide can be compared with other sulfonamide derivatives such as:
- N-(3-Fluorophenyl)methanesulfonamide
- N-(2-Bromo-3-hydroxyphenyl)methanesulfonamide
- N-(3-Hydroxyphenyl)methanesulfonamide
These compounds share similar chemical structures but differ in their substituents, which can significantly affect their chemical reactivity and biological activity. The presence of the bromine atom in this compound, for example, can enhance its reactivity in substitution reactions compared to its fluorine or hydrogen-substituted counterparts .
Propriétés
Formule moléculaire |
C7H8BrNO3S |
|---|---|
Poids moléculaire |
266.11 g/mol |
Nom IUPAC |
N-(3-bromo-2-hydroxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C7H8BrNO3S/c1-13(11,12)9-6-4-2-3-5(8)7(6)10/h2-4,9-10H,1H3 |
Clé InChI |
QMPWBLOUUUAFKI-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=C(C(=CC=C1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


